molecular formula C10H10FN3 B1447795 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline CAS No. 1936431-65-0

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B1447795
M. Wt: 191.2 g/mol
InChI Key: VVAAPXTUTXFQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study focused on synthesizing compounds related to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, demonstrating their potent antimicrobial properties. The compounds synthesized showed excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).

  • Facile Synthesis and Antimicrobial Activity : Another study reported a one-pot synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines. These compounds, including variants of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, demonstrated significant antibacterial and antifungal activity (Banoji et al., 2022).

Synthesis and Structural Analysis

  • Synthesis and X-ray Crystal Structure : A study detailed the synthesis and structural analysis of derivatives from N,N-bis(1H-pyrazolyl-1-methyl)aniline complexes, including variants of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline. The findings highlight the catalytic activity of these complexes in polymerization processes (Kim et al., 2012).

Chemical Sensor Development

  • Anthracene- and Pyrene-bearing Imidazoles as Chemosensors : Research has been conducted on derivatives of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline for developing efficient chemosensors. These compounds have shown high selectivity and sensitivity in detecting specific ions in living cells (Shree et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition Studies : A study on pyrazole derivatives, including those related to 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline, showed promising results in inhibiting the corrosion of mild steel in acidic environments (Chadli et al., 2020).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. For example, some compounds may have specific hazard statements associated with them4.


Future Directions

The future directions for research into compounds like “2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline” could involve further exploration of their synthesis, properties, and potential applications. For example, there is ongoing research into the development of new drugs that target specific mutations in the epidermal growth factor receptor (EGFR), a major driver of non-small-cell lung cancer5.


Please note that this information is based on related compounds and may not directly apply to “2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline”. Further research would be needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

2-fluoro-3-(1-methylpyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)8-3-2-4-9(12)10(8)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAPXTUTXFQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Xiang, T Wu, C Zhang, C Wang, H Xu, Q Hu, J Hu… - Bioorganic …, 2023 - Elsevier
The bromodomain of CREB (cyclic-AMP response element binding protein) binding protein (CBP) is an epigenetic “reader” and plays a key role in transcriptional regulation. CBP …
Number of citations: 3 www.sciencedirect.com
Q Xiang, C Wang, T Wu, C Zhang, Q Hu… - Journal of Medicinal …, 2021 - ACS Publications
CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) is a potential target for prostate cancer treatment. Herein, we report the structural optimization of a series …
Number of citations: 16 pubs.acs.org

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